molecular formula C6H14Cl3NO B1606443 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride CAS No. 63978-53-0

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride

Cat. No. B1606443
CAS RN: 63978-53-0
M. Wt: 222.5 g/mol
InChI Key: DECSLTUASJOEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride, also known as BCME, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a number of biochemical and physiological effects, making it an important tool for laboratory experiments. In

Scientific Research Applications

Field: Organic Chemistry

  • Application : It is used as an intermediate in chemical synthesis . An intermediate is a substance produced during the reaction, which further reacts to give the desired product.

Field: Medicinal Chemistry

  • Application : It is used as a building block for piperazine derivatives . Piperazine derivatives have various applications in medicinal chemistry, including as antipsychotic, antidepressant, and antihistamine agents.

Field: Analytical Chemistry

  • Application : It is used in the development and validation of a novel UHPLC–MS/MS method for the identification and quantification of genotoxic impurity Bis (2-Chloroethyl) Amine in Aripiprazole drug substance .
  • Method of Application : The developed method employs a positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM) detection mode using ACE 3 C18 (100 mm×4.6 mm×3.0 µm) column . An isocratic program was developed for the rapid analysis using 0.2% formic acid (mobile phase-A) in milli Q water and methanol (mobile phase-B) in the ratio of 45:55 v/v .
  • Results : The limit of detection and the limit of quantification were observed at concentration levels of 0.070 ppm and 0.206 ppm, respectively . The correlation coefficient (R2) obtained was 0.9892 and the percentage recoveries of the method was between the ranges of 92.0–111.0% .

Field: Organic Synthesis

  • Application : It is used as a starting material to synthesize piperazine derivatives .
  • Method of Application : As the inert aprotic organic solvent in the synthesis, for example, tetrahydrofuran, dioxane, saturated hydrocarbons, chlorinated aliphatic and aromatic hydrocarbons, such as chloroform, dichloromethane, chlorobenzene are used .

Field: Analytical Chemistry

  • Application : It is used as a derivatizing reagent for amino acids, dipeptides, and nucleotides .

Field: Organic Synthesis

  • Application : It is used as a starting material to synthesize N,N-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine .
  • Method of Application : As the inert aprotic organic solvent in the synthesis, for example, tetrahydrofuran, dioxane, saturated hydrocarbons, chlorinated aliphatic and aromatic hydrocarbons, such as chloroform, dichloromethane, chlorobenzene are used .

properties

IUPAC Name

2-[bis(2-chloroethyl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2NO.ClH/c7-1-3-9(4-2-8)5-6-10;/h10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECSLTUASJOEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00981486
Record name 2-[Bis(2-chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride

CAS RN

63978-53-0
Record name Ethanol mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(2-chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.